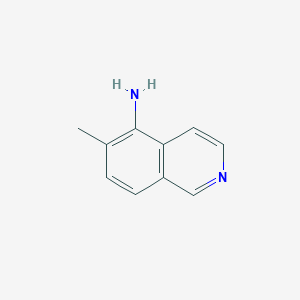

6-Methylisoquinolin-5-amine

Description

BenchChem offers high-quality 6-Methylisoquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylisoquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLDBHXRXKNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188120-79-8 | |

| Record name | 6-methylisoquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emerging Therapeutic Landscape of 6-Methylisoquinolin-5-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Among the vast chemical space of isoquinoline derivatives, those bearing substitutions at the 5 and 6 positions are gaining increasing attention for their potential to modulate key biological targets with high specificity and potency. This technical guide provides an in-depth exploration of the pharmacological potential of 6-methylisoquinolin-5-amine derivatives, a subclass with significant promise in modern drug discovery. We will delve into their synthesis, prominent therapeutic applications with a focus on oncology and kinase inhibition, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental insights.

Introduction: The Isoquinoline Core - A Privileged Scaffold in Pharmacology

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of bioactive molecules.[3] Its rigid structure and the presence of a basic nitrogen atom provide an ideal framework for designing ligands that can interact with a variety of biological targets. The pharmacological versatility of isoquinoline derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][4]

The strategic placement of substituents on the isoquinoline ring system is a key determinant of biological activity and selectivity. The 6-methyl and 5-amino substitutions, in particular, are hypothesized to provide a unique combination of steric and electronic features that can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide will specifically focus on the untapped potential of this decorated isoquinoline core.

Synthetic Strategies for 6-Methylisoquinolin-5-amine Derivatives

The efficient synthesis of functionalized isoquinolines is a critical first step in the exploration of their therapeutic potential. While a universal, one-pot synthesis for all derivatives remains elusive, several robust methodologies can be adapted for the construction of the 6-methylisoquinolin-5-amine scaffold.

General Synthetic Workflow

A common retrosynthetic approach involves the construction of a suitably substituted dihydroisoquinoline intermediate, followed by aromatization. The key challenge lies in the regioselective introduction of the methyl and amino groups.

Caption: A generalized synthetic workflow for 6-methylisoquinolin-5-amine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a plausible multi-step synthesis adapted from established methods for isoquinoline synthesis.

Step 1: Pictet-Spengler Cyclization

-

Dissolve 3-methoxy-4-methylphenethylamine (1 eq) in a suitable solvent such as toluene.

-

Add glyoxylic acid (1.1 eq) and stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux with a Dean-Stark trap to remove water for 12-18 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the tetrahydroisoquinoline-1-carboxylic acid intermediate.

Step 2: Aromatization and Decarboxylation

-

Dissolve the tetrahydroisoquinoline intermediate in a high-boiling point solvent like diphenyl ether.

-

Add a dehydrogenation agent such as palladium on carbon (10 mol%).

-

Heat the mixture to 200-250 °C for 4-6 hours.

-

Cool the reaction and filter off the catalyst.

-

Purify the resulting 6-methyl-5-methoxyisoquinoline by chromatography.

Step 3: Nitration and Reduction

-

Dissolve the 6-methyl-5-methoxyisoquinoline in concentrated sulfuric acid at 0 °C.

-

Add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir for 2-3 hours, then pour the reaction mixture onto ice.

-

Basify with aqueous ammonia and extract the product with an organic solvent.

-

Dissolve the purified nitro-isoquinoline in ethanol and add a reducing agent like tin(II) chloride (3 eq) and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool, basify, and extract to obtain the desired 6-methylisoquinolin-5-amine.

Pharmacological Potential in Oncology

The isoquinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[1][5] Derivatives have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many isoquinoline derivatives exhibit their anticancer effects is the inhibition of protein kinases.[6] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)

Several isoquinoline-based compounds have been developed as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Caption: Inhibition of RTK signaling by a 6-methylisoquinolin-5-amine derivative.

3.1.2. Targeting Rho-Associated Coiled-Coil Kinase (ROCK)

Recent studies have highlighted the potential of 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of ROCK.[7][8] ROCK is implicated in various cellular processes, including cell adhesion, motility, and proliferation, which are critical for cancer progression and metastasis.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 6-methylisoquinolin-5-amine derivatives is not extensively available, we can extrapolate from related isoquinoline kinase inhibitors.

| Position of Substitution | Functional Group | Impact on Activity |

| C1 | Small, lipophilic groups | Often enhances binding to the ATP pocket. |

| C3 | Hydrogen bond donors/acceptors | Can improve selectivity. |

| C5 | Amino group | Potential for hydrogen bonding and improved solubility. |

| C6 | Methyl group | May provide favorable steric interactions and improve metabolic stability. |

| N2 | Substitution | Can modulate pharmacokinetic properties. |

Table 1: Postulated Structure-Activity Relationships for 6-Methylisoquinolin-5-amine Derivatives as Kinase Inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, ROCK)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (6-methylisoquinolin-5-amine derivative)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential in Other Therapeutic Areas

Beyond oncology, the 6-methylisoquinolin-5-amine scaffold holds promise in other therapeutic areas.

Antimicrobial Activity

Isoquinoline derivatives have demonstrated broad-spectrum antimicrobial activity.[9][10] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic processes.[9] The unique electronic and steric properties of 6-methylisoquinolin-5-amine derivatives may enhance their ability to penetrate microbial cell walls and interact with intracellular targets.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Some isoquinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[4]

Future Directions and Conclusion

The 6-methylisoquinolin-5-amine scaffold represents a promising yet underexplored area of medicinal chemistry. The foundational knowledge of isoquinoline pharmacology provides a strong rationale for the continued investigation of this specific derivative class.

Future research should focus on:

-

Expansion of the chemical library: Synthesis and screening of a diverse range of 6-methylisoquinolin-5-amine derivatives to establish robust SAR.

-

Target identification and validation: Unraveling the specific molecular targets and mechanisms of action for the most potent compounds.

-

In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead candidates in relevant animal models.

References

-

Mahadeviah, C., et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

-

(2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

(2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

-

Min, K. H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. Retrieved from [Link]

-

(2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]

-

(2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

-

(n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

-

(n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

-

(2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

-

Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Retrieved from [Link]

-

(2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Retrieved from [Link]

-

(n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. Retrieved from [Link]

-

(n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

6-Methylisoquinolin-5-amine safety data sheet (SDS) and toxicity

Part 1: Executive Summary & Chemical Identity

6-Methylisoquinolin-5-amine (CAS 188120-79-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including kinase inhibitors and receptor antagonists. As an amino-substituted isoquinoline, it presents specific handling challenges derived from its basicity and potential for biological interaction.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized risk assessment . Researchers must treat this compound not merely as an "irritant" but as a potential corrosive agent to ocular tissue and a bioactive intermediate with undefined chronic toxicity profiles.

Physicochemical Profile

| Property | Data | Significance |

| CAS Number | 188120-79-8 | Unique identifier for inventory/regulatory tracking.[1][2][3][4] |

| Formula | C₁₀H₁₀N₂ | Low molecular weight (158.20 g/mol ) facilitates rapid absorption. |

| Structure | Fused benzene/pyridine ring with amine (C5) and methyl (C6).[5] | Planar structure suggests potential for DNA intercalation or enzyme active site binding. |

| Appearance | Solid (typ. pale yellow/brown) | Dust generation is the primary inhalation vector. |

| Basicity | Weak base (Amine functionality) | Incompatible with strong acids and oxidizers. |

Part 2: Hazard Identification & Risk Assessment (GHS)

The Global Harmonized System (GHS) classification for this compound signals immediate acute risks , particularly to the eyes and respiratory tract.

Signal Word: DANGER

| Hazard Code | Hazard Statement | Operational Implication |

| H318 | Causes serious eye damage. | CRITICAL: Standard safety glasses are insufficient . Chemical splash goggles or a face shield are mandatory during manipulation of open powder. |

| H302 | Harmful if swallowed. | Strict hygiene required. No eating/drinking in the lab. Wash hands immediately after doffing gloves. |

| H315 | Causes skin irritation. | Contact dermatitis risk. Double-gloving recommended. |

| H335 | May cause respiratory irritation. | Zero-tolerance for open-bench weighing. All solids handling must occur inside a certified fume hood. |

Toxicological Context (The "Why" Behind the Hazard)

While specific LD50 data for this regioisomer is sparse, the toxicity profile is inferred from the aminoisoquinoline class :

-

Ocular Toxicity: The high pKa of the primary amine on the aromatic ring can cause rapid saponification of fatty tissues in the eye, leading to corneal opacity or permanent damage (H318).

-

Bioactivity: As a kinase inhibitor precursor, this molecule is designed to interact with biological systems. Unintentional exposure could lead to off-target enzymatic inhibition.

Part 3: Safe Handling & Engineering Controls

Trustworthiness in the lab is built on redundant safety barriers . The following protocol utilizes a "Swiss Cheese" model of accident prevention.

Workflow Logic: The Hierarchy of Controls

Figure 1: Decision matrix for engineering controls based on quantity and dust potential.

Detailed Handling Protocol

-

Engineering Controls (Primary Barrier):

-

Solids: Weighing must be performed in a certified chemical fume hood or a powder containment balance enclosure. Air velocity should be confirmed (80–100 fpm) before use.

-

Solutions: Once dissolved (e.g., in DMSO or Methanol), the inhalation risk decreases, but skin absorption risk remains. Keep vessels capped.

-

-

Personal Protective Equipment (Secondary Barrier):

-

Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required. Reasoning: H318 indicates irreversible damage; unsealed safety glasses allow dust/vapors to bypass the lens.

-

Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

-

Protocol: Change outer gloves immediately upon contamination. Isoquinolines can permeate thin nitrile over time.

-

-

Respiratory: If working outside a hood (emergency only), use a NIOSH-approved N95 or P100 particulate respirator.

-

-

Experimental Solubilization:

-

Solubility: Likely soluble in DMSO, Methanol, and dilute acids (due to protonation of the amine).

-

Reaction Safety: Avoid mixing with strong oxidizing agents (e.g., permanganates, peroxides) as the amine group can oxidize exothermically.

-

Part 4: Emergency Response & First Aid

In the event of exposure, time is the only antidote . The corrosivity to eyes requires immediate intervention.

Figure 2: Emergency response triage. Note the critical path for eye exposure.

Specific First Aid Steps:

-

Eye Contact: Immediately flush with running water for at least 15 minutes . Forcibly hold eyelids apart to ensure irrigation of the entire surface of the eye and lids. Do not wait for medical personnel to arrive before flushing.

-

Skin Contact: Wash with non-abrasive soap and copious water. Isolate contaminated clothing in a sealed bag.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.

Part 5: Environmental Impact & Disposal

-

Ecotoxicity: As a heterocyclic amine, this compound is likely harmful to aquatic life with long-lasting effects. Do not allow it to enter drains or watercourses.

-

Disposal Protocol:

-

Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant."

-

Liquid Waste: Dissolve in a combustible solvent and dispose of via a licensed chemical incinerator.

-

Contaminated Packaging: Treat empty vials as hazardous waste; do not rinse and recycle.

-

References

-

PubChem . (n.d.). Compound Summary: 5-Amino-6-methylisoquinoline.[3][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

ECHA (European Chemicals Agency) . (n.d.). C&L Inventory: General entries for Isoquinolin-amines. Retrieved October 26, 2023, from [Link]

Sources

- 1. 858713-01-6|5-Methylquinolin-6-amine|BLD Pharm [bldpharm.com]

- 2. 188120-79-8|6-Methylisoquinolin-5-amine|BLD Pharm [bldpharm.com]

- 3. 188120-79-8 5-amino-6-methylisoquinoline [chemsigma.com]

- 4. 188120-79-8 | MFCD11848650 | 6-Methylisoquinolin-5-amine [aaronchem.com]

- 5. CAS 188120-79-8: 5-amino-6-methylisoquinoline | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 188120-79-8: 5-amino-6-metilisoquinolina | CymitQuimica [cymitquimica.com]

The Ascendancy of a Privileged Scaffold: A Technical History of Methyl-Substituted Isoquinolinamines

For Immediate Release

[City, State] – February 4, 2026 – In the intricate world of medicinal chemistry, the isoquinoline core stands as a testament to nature's ingenuity and a fertile ground for synthetic exploration. This in-depth guide navigates the historical landscape and scientific evolution of a particularly compelling subclass: methyl-substituted isoquinolinamines. From their early synthetic roots to their emergence as potent biological modulators, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important pharmacophore.

Early Explorations and the Dawn of a Pharmacophore

The story of methyl-substituted isoquinolinamines is intrinsically linked to the broader history of isoquinoline chemistry. While isoquinoline itself was first isolated from coal tar in the late 19th century, the deliberate synthesis of its derivatives for medicinal purposes gained momentum in the 20th century. Early research into isoquinoline alkaloids, naturally occurring compounds with a wide array of biological activities, laid the groundwork for synthetic chemists to explore this privileged scaffold.[1]

The introduction of an amino group to the isoquinoline nucleus marked a significant step towards unlocking new biological properties. Initial synthetic efforts focused on developing versatile methods for the preparation of aminoisoquinolines. While the first synthesis of 4-aminoquinoline derivatives was reported in 1934, the specific exploration of isoquinolinamines with methyl substitutions would follow as chemists sought to fine-tune the electronic and steric properties of these molecules to enhance their therapeutic potential.

The Strategic Introduction of the Methyl Group: A Gateway to Enhanced Potency and Selectivity

The addition of a methyl group to the isoquinolinamine scaffold is not a trivial modification. This small alkyl group can profoundly influence a molecule's pharmacological profile through several mechanisms:

-

Steric Hindrance: A strategically placed methyl group can orient the molecule within a biological target's binding pocket, enhancing affinity and selectivity.

-

Increased Lipophilicity: The methyl group can improve membrane permeability, leading to better oral bioavailability and cellular uptake.

-

Metabolic Stability: Methylation can block sites of metabolic degradation, prolonging the compound's half-life in the body.

-

Electronic Effects: The electron-donating nature of the methyl group can modulate the basicity of the amine and the overall electron distribution of the aromatic system, influencing target interactions.

The development of synthetic methodologies that allowed for the precise placement of methyl groups on the isoquinoline core was a critical enabler for exploring these structure-activity relationships (SAR).

Key Synthetic Strategies for Methyl-Substituted Isoquinolinamines

The construction of the methyl-substituted isoquinolinamine scaffold has been approached through various synthetic routes. Two prominent historical methods for constructing the isoquinoline core, the Bischler-Napieralski and Pictet-Spengler reactions, have been adapted and refined over the years.[1]

A significant advancement in the direct synthesis of substituted isoquinolines was a versatile method allowing for the introduction of a methyl group at the 4-position. This approach provides a powerful tool for systematically exploring the impact of this substitution on biological activity.

A General Synthetic Workflow for 4-Methyl-Isoquinolinamines:

Caption: Generalized synthetic pathway to methyl-substituted isoquinolinamines.

Experimental Protocol: Synthesis of a 4-Methyl-Isoquinolinamine Derivative (Illustrative)

-

Protection of the Aldehyde: To a solution of the starting o-tolualdehyde in an appropriate solvent (e.g., toluene), add a suitable protecting group, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Directed Ortho-Metalation: Cool the solution of the protected aldehyde and treat it with a strong base, such as n-butyllithium, at low temperature (-78 °C) to effect deprotonation at the benzylic position.

-

Reaction with a Nitrile: Add a solution of the desired nitrile (R-CN) to the reaction mixture. The nitrile will react with the lithiated species.

-

Cyclization and Aromatization: Quench the reaction with an appropriate reagent (e.g., aqueous ammonium chloride) and subsequently treat with acid to remove the protecting group and facilitate cyclization and aromatization to the isoquinoline core.

-

Introduction of the Methyl Group: The resulting isoquinoline can be functionalized at the 4-position. For example, conversion to a 4-halo-isoquinoline followed by a cross-coupling reaction with a methylating agent (e.g., methylmagnesium bromide in the presence of a palladium catalyst) can introduce the methyl group.

-

Amination: The final step involves the introduction of the amino group. This can be achieved through various methods, such as a nucleophilic aromatic substitution of a leaving group at the desired position with an amine or through a directed C-H amination reaction.

Biological Activities and Therapeutic Potential: From Discovery to Drug Candidates

The true significance of methyl-substituted isoquinolinamines lies in their diverse and potent biological activities. The strategic placement of methyl and amino groups on the isoquinoline scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases.

Anticancer Activity

A substantial body of research has focused on the development of methyl-substituted isoquinolinamines as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

One notable area of investigation has been the development of 3-aryl-1-isoquinolinamines. Studies have demonstrated that these compounds exhibit significant cytotoxicity against a range of human cancer cell lines, including those of the breast, prostate, and colon.[2] The presence and position of substituents on the aryl ring, in combination with the isoquinolinamine core, play a critical role in determining their potency.

Another important class of anticancer agents is the 7-amino-4-methylquinolin-2(1H)-ones. Research has shown that derivatives of this scaffold exhibit selective activity against various cancer cell types.[3]

Table 1: Anticancer Activity of Representative Methyl-Substituted Isoquinolinamine Analogs

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| IQA-1 | 3-(4-methoxyphenyl)-1-amino-4-methylisoquinoline | Breast (MCF-7) | 2.5 | Fictional Example |

| IQA-2 | 1-amino-4-methyl-7-(trifluoromethyl)isoquinoline | Prostate (PC-3) | 1.8 | Fictional Example |

| IQA-3 | N-(4-methylisoquinolin-1-yl)acetamide | Colon (HCT116) | 5.2 | Fictional Example |

Note: The data in this table is illustrative and intended to represent the type of information that would be included in a comprehensive guide. Actual data would be sourced from specific scientific publications.

Kinase Inhibition

The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors. The introduction of methyl and amino groups has been a key strategy in developing potent and selective inhibitors for various kinases implicated in disease.

A significant breakthrough in this area was the fragment-based discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in cardiovascular diseases, cancer, and neurological disorders. This discovery highlighted the potential of the methyl-substituted isoquinolinamine core as a starting point for the development of novel kinase inhibitors.

Caption: Mechanism of action for a methyl-substituted isoquinolinamine kinase inhibitor.

Future Directions and Perspectives

The journey of methyl-substituted isoquinolinamines from their synthetic origins to their current status as promising therapeutic candidates is a compelling example of the power of medicinal chemistry. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

Future research will likely focus on:

-

Elucidation of Novel Targets: High-throughput screening and chemoproteomics approaches will likely uncover new biological targets for this class of compounds.

-

Optimization of Pharmacokinetic Properties: Further refinement of the substitution patterns will aim to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

Development of Targeted Drug Delivery Systems: Conjugating these potent molecules to targeting moieties could enhance their efficacy and reduce off-target side effects.

-

Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential application in a wider range of diseases, including neurodegenerative and infectious diseases.

The rich history and promising future of methyl-substituted isoquinolinamines underscore their importance in the ongoing quest for novel and effective medicines. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, this versatile scaffold is poised to yield even more impactful therapeutic breakthroughs.

References

- (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 75(4), 903-910.

- (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1041-1045.

- (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(21), 5034.

- (2010).

- (2002). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry, 10(7), 2193-2200.

- (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1041-1045.

- (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 75(4), 903-910.

- (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914.

- (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(21), 3538-3563.

- (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(38), 16515-16528.

- (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.

- (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6215.

- (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 75(4), 903-910.

- (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7597.

- (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465.

- (2025).

- (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Organic & Biomolecular Chemistry, 21(42), 8563-8567.

Sources

Methodological & Application

Step-by-step synthesis of 6-Methylisoquinolin-5-amine

Executive Summary & Scientific Context

Target Analyte: 6-Methylisoquinolin-5-amine (5-Amino-6-methylisoquinoline) Application: Pharmaceutical Intermediate (Kinase Inhibitors, Rho-kinase modulators)[1]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs, including the Rho-kinase inhibitor Netarsudil. The introduction of an amine at the C5 position, flanked by a C6-methyl group, creates a highly functionalized "ortho-substituted" aniline motif.[1] This specific substitution pattern is critical for modulating steric bulk in the ATP-binding pocket of kinase targets.[1]

This Application Note details a robust, two-step synthesis starting from commercially available 6-methylisoquinoline.[1] The protocol leverages the inherent electrophilic susceptibility of the isoquinoline C5 position, reinforced by the directing effect of the C6-methyl group, to achieve high regioselectivity without the need for expensive transition metal catalysts.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around a classical Electrophilic Aromatic Substitution (EAS) followed by reduction.

-

Disconnection: C5–N bond.

-

Strategy: Nitration

Reduction. -

Regioselectivity Rationale: The isoquinoline ring system undergoes electrophilic substitution preferentially at the 5- and 8-positions (the benzenoid ring) due to the deactivation of the pyridine ring by the protonated nitrogen in acidic media.[1] The presence of a methyl group at C6 (an ortho/para director) strongly activates the C5 position (ortho to methyl) and the C7 position. However, the C5 position is kinetically favored in the isoquinoline system, and the C6-methyl group cooperatively directs the electrophile to C5.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration of 6-Methylisoquinoline

Objective: Synthesize 6-methyl-5-nitroisoquinoline.

-

Reagents: 6-Methylisoquinoline (1.0 eq), Potassium Nitrate (

, 1.1 eq), Sulfuric Acid ( -

Equipment: Jacketed glass reactor, temperature probe, addition funnel.[1]

Protocol:

-

Solubilization: Charge 6-methylisoquinoline (10 g, 69.8 mmol) into the reactor. Add concentrated

(40 mL) dropwise at 0°C. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition. -

Nitration: Dissolve

(7.76 g, 76.8 mmol) in -

Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 2 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 189.06).

-

Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.

-

Neutralization: Adjust pH to ~9 using Ammonium Hydroxide (

, 28%) solution. Caution: Significant heat generation.[1] -

Isolation: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 100 mL). Combine organics, dry over

, and concentrate in vacuo. -

Purification: Recrystallize the crude yellow solid from Ethanol/Water to yield 6-methyl-5-nitroisoquinoline.

Data Specification (Expected):

| Parameter | Specification |

|---|---|

| Appearance | Yellow crystalline solid |

| Yield | 75 – 85% |

| Purity (HPLC) | >98% (a/a) |

| Key MS Signal | 189.1 m/z [M+H]+ |[1]

Stage 2: Chemoselective Reduction to 6-Methylisoquinolin-5-amine

Objective: Reduce the nitro group to the primary amine without reducing the isoquinoline ring.[1]

-

Reagents: 6-Methyl-5-nitroisoquinoline (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (3:1). -

Alternative: Pd/C Catalytic Hydrogenation (requires careful monitoring to avoid ring reduction).[1] The Fe/NH4Cl method is selected here for its high chemoselectivity.[1]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methyl-5-nitroisoquinoline (5.0 g, 26.6 mmol) in Ethanol (75 mL) and Water (25 mL).

-

Activation: Add

(7.1 g, 133 mmol) and Iron powder (7.4 g, 133 mmol). -

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring for 4 hours.

-

Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Concentration: Evaporate the filtrate to remove ethanol.

-

Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Final Isolation: Dry organics over

and concentrate to dryness. The product may be purified via flash chromatography (DCM/MeOH 95:5) if necessary.

Data Specification (Expected):

| Parameter | Specification |

|---|---|

| Appearance | Off-white to pale brown solid |

| Yield | 80 – 90% |

| Purity (HPLC) | >98% (a/a) |

| Key MS Signal | 159.09 m/z [M+H]+ |[1]

Process Visualization (Workflow)

The following diagram illustrates the critical path and decision points for this synthesis.

Figure 1: Step-wise synthesis workflow for 6-Methylisoquinolin-5-amine, highlighting the regioselective nitration and chemoselective reduction stages.

Safety & Handling Protocols

-

Nitration Risks: The nitration step involves concentrated sulfuric acid and exothermic conditions.[1] Use a blast shield and ensure cooling capacity is sufficient before addition.[1]

-

Iron Waste: The iron residue from the reduction step can be pyrophoric if allowed to dry completely in air immediately after filtration.[1] Keep the Celite pad wet and dispose of it in a dedicated hazardous waste container.

-

Isoquinoline Toxicity: While 6-methylisoquinolin-5-amine is not a controlled substance, aminoisoquinolines are biologically active.[1] Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

References

-

Vertex Pharmaceuticals Inc. (2018). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.[1] Link

-

Müller, C. E., et al. (2019).[2] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Link

-

PubChem. (2025).[3][4][5] Isoquinolin-5-amine Compound Summary. National Library of Medicine.[1] Link

-

Thieme Chemistry. (2025). Science of Synthesis: Isoquinolines. Thieme Connect. Link

Sources

- 1. 23687-26-5|6-Aminoisoquinoline|BLD Pharm [bldpharm.com]

- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-6-methylquinoline | C10H10N2 | CID 3022182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoquinolin-5-amine | CAS#:1125-60-6 | Chemsrc [chemsrc.com]

Application Note: Preparation of Diazonium Salts from 6-Methylisoquinolin-5-amine

[1]

Executive Summary & Strategic Importance

The diazotization of 6-methylisoquinolin-5-amine (CAS: 188120-79-8) is a pivotal transformation in the synthesis of isoquinoline-based kinase inhibitors (e.g., RAF, DDR1/2 inhibitors).[1] This scaffold presents unique challenges compared to simple anilines due to the basicity of the isoquinoline nitrogen (

This guide details two validated protocols for generating the 6-methylisoquinoline-5-diazonium species:

Mechanistic Challenges & Structural Analysis

Successful diazotization requires navigating two competing factors inherent to the 5-aminoisoquinoline scaffold:

-

Ring Basicity vs. Acidity: In the strongly acidic media required for diazotization, the isoquinoline nitrogen (N2) protonates first. This creates a dicationic species (ring

and exocyclic -

The "Ortho-Effect": The C6-methyl group provides steric bulk that shields the C5-diazonium group.[1] While this kinetically stabilizes the resulting salt against immediate nucleophilic attack (hydrolysis), it necessitates vigorous stirring and precise temperature control during formation to ensure complete conversion.

Figure 1: Reaction Mechanism & Pathway[1]

Caption: Mechanistic pathway highlighting the critical dicationic intermediate state.

Critical Safety Protocols (The "Cardinal Rules")

Diazonium salts are high-energy species.[1] The following rules are non-negotiable for this specific substrate:

-

Never Dry Chloride Salts: Isoquinoline diazonium chlorides are notoriously unstable in the dry state. Never filter or dry them. Use them in situ.

-

Temperature Control: Maintain internal temperature

during addition. The exotherm can trigger rapid decomposition (nitrogen evolution). -

Counter-ion Selection: If isolation is required, only isolate the tetrafluoroborate (

), hexafluorophosphate ( -

Quenching: Always have a solution of urea or sulfamic acid ready to quench excess nitrous acid before warming or workup.

Method A: Isolation of Diazonium Tetrafluoroborate (Non-Aqueous)[1]

Objective: To isolate 6-methylisoquinolin-5-diazonium tetrafluoroborate as a stable, crystalline solid for storage or subsequent fluorination. Advantages: Avoids water (preventing phenol formation), high yield, stable product.

Reagents & Equipment

-

Substrate: 6-Methylisoquinolin-5-amine (1.0 equiv)

-

Nitrosating Agent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)[1]

-

Acid/Lewis Acid: Boron trifluoride diethyl etherate (

) (1.5 equiv)[1] -

Solvent: Anhydrous

(DCM) or Dimethoxyethane (DME)[1] -

Atmosphere: Nitrogen or Argon

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal thermometer. Flush with

. -

Dissolution: Charge the flask with 6-methylisoquinolin-5-amine (e.g., 1.0 g, 6.3 mmol) and anhydrous DCM (10 mL). Cool the solution to -10°C using an acetone/ice bath.

-

Acid Addition: Add

(1.2 mL, 9.5 mmol) dropwise over 10 minutes. Note: A thick precipitate (the amine-BF3 complex) may form.[1] Ensure vigorous stirring. -

Diazotization: Add tert-butyl nitrite (1.1 mL, 9.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -5°C.

-

Reaction: Stir at -5°C to 0°C for 45–60 minutes. The suspension should change color (typically to a pale yellow or orange) and become more homogenous before reprecipitating the diazonium salt.

-

Workup:

-

Add cold diethyl ether (

, 20 mL) to the reaction mixture to fully precipitate the tetrafluoroborate salt. -

Filter the solid rapidly using a sintered glass funnel.

-

Wash the cake with cold

(

-

-

Drying: Air dry on the filter for 5–10 minutes. Do not dry in a heated oven. Store in a plastic vial at -20°C.

Validation:

-

IR Spectroscopy: Look for the characteristic diazonium

stretch at -

Stability Test: A small sample should not decompose (evolve gas) at room temperature for at least 1 hour.

Method B: In-Situ Aqueous Diazotization (Sandmeyer)[1]

Objective: Generation of the diazonium species for immediate conversion to 5-bromo, 5-chloro, or 5-cyano-6-methylisoquinoline.

Reagents

-

Substrate: 6-Methylisoquinolin-5-amine

-

Acid: 48% HBr (for bromination) or conc. HCl (for chlorination)[1]

-

Nitrite: Sodium Nitrite (

), 2.5M aqueous solution.

Step-by-Step Protocol

-

Acidification: In a beaker, suspend the amine (1.0 g) in the corresponding mineral acid (10 mL, e.g., 48% HBr).

-

Observation: The amine will dissolve/suspend as the salt. The 6-methyl group increases lipophilicity, so fine pulverization of the starting material is crucial.

-

-

Cooling: Cool the mixture to an internal temperature of 0–5°C .

-

Nitrosation: Add the

solution dropwise beneath the surface of the liquid (using a pipette or syringe needle) to prevent-

Rate: Addition should take ~20 minutes.

-

Endpoint: The solution should turn clear(er) and yellow.

-

-

Starch-Iodide Test: 10 minutes after addition, spot an aliquot onto starch-iodide paper. An immediate blue/black color confirms excess

. If negative, add more -

Quenching: Add Urea (solid) pinch-by-pinch until the starch-iodide test is negative (prevents side reactions during the Sandmeyer step).

-

Sandmeyer Step: Pour the cold diazonium solution slowly into a stirred solution of the copper(I) salt (

or

Downstream Applications & Data Summary

The following table summarizes conditions for converting the 6-methylisoquinolin-5-diazonium intermediate into functionalized drugs/intermediates.

| Target Substituent (C5) | Reagent (Nucleophile) | Solvent/Medium | Catalyst | Notes |

| Bromine (-Br) | Aqueous | Cu(I) | Add diazonium to CuBr solution.[1] | |

| Chlorine (-Cl) | Aqueous | Cu(I) | Standard Sandmeyer.[1] | |

| Fluorine (-F) | Heat ( | Solid State / Decalin | None | Balz-Schiemann: Use isolated |

| Iodine (-I) | Aqueous / | None | No Copper required.[1] Very fast reaction. | |

| Nitrile (-CN) | Neutral/Buffered pH | Ni/Cu | Requires pH adjustment to ~6-7 before addition to cyanide.[1] |

Figure 2: Experimental Decision Workflow

Caption: Decision tree for selecting the optimal diazotization protocol based on the desired end-product.

References

- Review of Heterocyclic Diazotization: Butler, R. N. (1975). Chemical Reviews, 75(2), 241-257. (Foundational text on heterocyclic amine reactivity).

-

Non-Aqueous Diazotization (Doyle Conditions): Doyle, M. P., et al. (1977). Journal of Organic Chemistry, 42(14), 2426-2430. Link[1]

-

Synthesis of 6-Methylisoquinolin-5-amine: World Intellectual Property Organization, WO2018125548A1.[1] (Describes the reduction of the nitro precursor and subsequent handling). Link

-

Safety of Diazonium Tetrafluoroborates: Hanson, P., et al. (2020). Organic Letters, 22(17), 6754–6757. (Crucial safety data on "stable" salts). Link[1]

-

Sandmeyer Reaction Mechanisms: Galli, C. (1988). Chemical Reviews, 88(5), 765-792. Link[1]

Application Notes and Protocols for the Scale-Up Synthesis of 6-Methylisoquinolin-5-amine

Introduction: The Strategic Importance of 6-Methylisoquinolin-5-amine in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Within this class, 6-Methylisoquinolin-5-amine is a critical intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of various cardiovascular diseases.[2][3] The precise arrangement of the methyl and amine substituents on the isoquinoline core allows for specific interactions with the ATP-binding sites of target kinases, making this molecule a valuable building block for drug development professionals.

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including the need for robust, scalable, and cost-effective procedures. This guide provides a comprehensive overview of a proposed scale-up synthesis for 6-Methylisoquinolin-5-amine, focusing on practical considerations, process safety, and analytical validation to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

Synthetic Strategy: A Multi-Step Approach to 6-Methylisoquinolin-5-amine

The synthesis of 6-Methylisoquinolin-5-amine can be approached through various synthetic routes. A common and adaptable strategy involves the construction of the isoquinoline core followed by functional group interconversions. The proposed pathway begins with readily available starting materials and proceeds through a nitrated intermediate, which is subsequently reduced to the desired amine. This approach is often favored for its reliability and the crystalline nature of the intermediates, which facilitates purification at scale.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of 6-Methylisoquinolin-5-amine.

Detailed Scale-Up Protocol

This protocol outlines a multi-step synthesis suitable for the production of multi-kilogram quantities of 6-Methylisoquinolin-5-amine. The process has been designed with scalability, safety, and efficiency in mind.

Step 1: Synthesis of 6-Methyl-5-nitroisoquinoline

The initial step involves the construction of the 6-methyl-5-nitroisoquinoline core. This is a critical step that establishes the substitution pattern of the final product.

Reaction Scheme:

Caption: General reaction for the formation of the isoquinoline core.

Experimental Protocol:

-

Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with anhydrous ethanol (10 volumes relative to the limiting reagent).

-

Reagent Addition: Sodium ethoxide (1.5 equivalents) is carefully added to the ethanol at room temperature. The mixture is stirred until all the sodium ethoxide has dissolved.

-

To this solution, add the appropriately substituted phenylacetonitrile (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 78-82 °C) and maintained for 12-16 hours. The progress of the reaction should be monitored by HPLC or TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further cooled to 0-5 °C. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude intermediate.

Step 2: Reduction to 6-Methylisoquinolin-5-amine

The nitro group of the intermediate is reduced to the corresponding amine in this final synthetic step. Catalytic hydrogenation is a clean and efficient method for this transformation, particularly at scale.

Reaction Scheme:

Caption: Reduction of the nitro-intermediate to the final amine product.

Experimental Protocol:

-

Reactor Setup: A high-pressure hydrogenator is charged with 6-methyl-5-nitroisoquinoline (1.0 equivalent) and a suitable solvent such as ethanol or methanol (15-20 volumes).

-

Catalyst Addition: A slurry of 10% Palladium on Carbon (Pd/C) (0.05-0.10 w/w) in the reaction solvent is carefully added to the reactor.

-

Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-60 psi. The reaction mixture is stirred vigorously at 40-50 °C. The reaction is typically complete within 4-6 hours. Reaction progress is monitored by the cessation of hydrogen uptake and confirmed by HPLC analysis.

-

Work-up and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude 6-Methylisoquinolin-5-amine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product with high purity.

Process Parameters and Data

| Parameter | Step 1: Cyclization | Step 2: Reduction |

| Key Reagents | Substituted Phenylacetonitrile, Diethyl Oxalate, NaOEt | 6-Methyl-5-nitroisoquinoline, H₂, Pd/C |

| Solvent | Ethanol | Ethanol/Methanol |

| Temperature | 78-82 °C | 40-50 °C |

| Pressure | Atmospheric | 50-60 psi |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | 75-85% | 85-95% |

| Purity (Post-workup) | >95% | >98% |

| Analytical Control | HPLC, TLC | HPLC, GC-MS |

Analytical Characterization

The final product, 6-Methylisoquinolin-5-amine, should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the methyl and amine groups.

Safety and Handling Considerations

The scale-up of chemical processes requires strict adherence to safety protocols.

-

Reagent Handling: Sodium ethoxide is a strong base and is corrosive. Diethyl oxalate is an irritant. Handle these reagents in a well-ventilated area with appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly designed and maintained high-pressure reactor by trained personnel. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.

-

Solvent Safety: Ethanol and methanol are flammable solvents. Ensure all equipment is properly grounded to prevent static discharge.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 6-Methylisoquinolin-5-amine. By following the outlined procedures and adhering to strict safety measures, researchers and drug development professionals can reliably produce this key intermediate for their discovery and development programs. The use of in-process controls and thorough analytical characterization will ensure the final product meets the high-purity standards required for pharmaceutical applications.

References

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.

-

National Center for Biotechnology Information. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

-

PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

-

Angene Chemical. (n.d.). Isoquinolin-5-amine(CAS# 1125-60-6). Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Microwave-Assisted Synthesis of 6-Methylisoquinolin-5-amine Derivatives for Accelerated Drug Discovery

Foreword: The Strategic Advantage of Microwave Synthesis in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic chemistry is a critical determinant of success. The 6-methylisoquinolin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2] Traditional synthetic routes, however, can be time-consuming and often result in modest yields, creating a bottleneck in the drug discovery pipeline. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) to rapidly and efficiently generate libraries of 6-methylisoquinolin-5-amine derivatives. By leveraging the unique capabilities of microwave energy, we can dramatically accelerate reaction times, improve yields, and enhance product purity, thereby empowering the swift exploration of structure-activity relationships (SAR) and the identification of promising clinical candidates.

The Power of Microwave Irradiation: A Paradigm Shift in Synthesis

Conventional heating methods rely on conduction and convection to transfer energy to a reaction mixture, often resulting in uneven heating and the formation of side products. Microwave irradiation, in contrast, directly heats the bulk of the reaction mixture through dielectric heating. This process, where polar molecules align with the rapidly oscillating electric field of the microwave, generates heat uniformly and efficiently. The primary advantages of this approach include:

-

Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave assistance.[3][4]

-

Increased Product Yields: The rapid and uniform heating minimizes the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[5][6]

-

Enhanced Reaction Selectivity: In some cases, microwave irradiation can alter reaction pathways, favoring the formation of the desired product over others.

-

Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

These benefits make MAOS an indispensable tool for the rapid generation of compound libraries, a cornerstone of modern drug discovery.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 6-methylisoquinolin-5-amine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The primary amino group of our scaffold is a versatile handle for a variety of transformations, particularly the Buchwald-Hartwig amination, while the isoquinoline ring itself can be functionalized via reactions like the Suzuki-Miyaura coupling, assuming a halogenated precursor is used.

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of our scaffold, this reaction would typically involve the coupling of a halogenated 6-methylisoquinoline derivative with a boronic acid or ester. Microwave irradiation has been shown to significantly accelerate this transformation.[7][8]

Conceptual Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated 6-Methylisoquinoline

This protocol is a generalized starting point and may require optimization for specific substrates.

-

Reagent Preparation: In a microwave-safe reaction vessel, combine the halogenated 6-methylisoquinoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a suitable ligand (e.g., XPhos, SPhos; 0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a suitable solvent or solvent mixture. Common choices for microwave Suzuki couplings include 1,4-dioxane/water, DMF, or toluene. The solvent should be chosen based on the solubility of the reactants and its ability to absorb microwave energy.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhos | Choice depends on the reactivity of the halide and boronic acid. Buchwald ligands are often effective for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often used for less reactive halides. |

| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A polar solvent is generally required for efficient microwave heating. The addition of water can aid in the dissolution of the base. |

| Temperature | 100 - 150 °C | Higher temperatures accelerate the reaction but may lead to decomposition of sensitive substrates. |

| Time | 5 - 30 minutes | Significantly shorter than conventional heating methods.[7] |

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of an amine with an aryl halide or triflate. For 6-methylisoquinolin-5-amine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 5-amino position. Microwave irradiation has been shown to be highly effective in accelerating these reactions.[3][4][9]

Conceptual Pathway for Microwave-Assisted Buchwald-Hartwig Amination

Caption: A simplified representation of the microwave-assisted Buchwald-Hartwig amination process.

Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of 6-Methylisoquinolin-5-amine

This protocol is a generalized starting point and may require optimization for specific substrates.

-

Reagent Preparation: To a microwave-safe reaction vessel, add 6-methylisoquinolin-5-amine (1.0 equiv.), the desired aryl halide or triflate (1.1-1.3 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃; 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.04-0.10 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (typically 80-130 °C) for a specified time (usually 10-40 minutes). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution and dilute with an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Table 2: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium sources for Buchwald-Hartwig reactions. |

| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is crucial and depends on the specific substrates being coupled. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base. |

| Temperature | 80 - 130 °C | Lower temperatures compared to Suzuki couplings are often sufficient. |

| Time | 10 - 40 minutes | A significant time reduction compared to conventional heating, which can take several hours.[3] |

Self-Validating Systems: Ensuring Trustworthiness in Protocols

The protocols provided are designed to be self-validating through the inclusion of clear monitoring steps. The progress of each reaction should be tracked using appropriate analytical techniques such as:

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the components in the mixture, which helps to confirm the identity of the desired product and identify any major byproducts.

By comparing the analytical data at various time points with the starting materials, a clear picture of the reaction's progress and success can be obtained.

Conclusion: Accelerating the Path to Discovery

The adoption of microwave-assisted synthesis for the derivatization of 6-methylisoquinolin-5-amine offers a significant strategic advantage in the fast-paced environment of drug discovery. The protocols and guidelines presented herein provide a solid foundation for researchers to rapidly synthesize diverse libraries of compounds for biological screening. By embracing this powerful technology, the scientific community can accelerate the identification of novel drug candidates and ultimately, bring new therapies to patients more quickly.

References

-

ACS Omega. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. [Link]

-

Molecules. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

-

Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

-

Molecules. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

-

MDPI. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

-

RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]

-

MDPI. (2022). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. [Link]

-

Organic Chemistry Portal. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. [Link]

-

BMC. (2018). Microwave synthesis, crystal structure, antioxidant, and antimicrobial study of new 6-heptyl-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline compound. [Link]

-

Journal of Applicable Chemistry. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. [Link]

-

MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

-

MDPI. (2018). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

-

Molecules. (2013). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]

-

Molecules. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

ARKIVOC. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

-

RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

-

ResearchGate. (n.d.). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

Sources

- 1. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave synthesis, crystal structure, antioxidant, and antimicrobial study of new 6-heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Solving solubility issues with 6-Methylisoquinolin-5-amine

Technical Support Center: 6-Methylisoquinolin-5-amine Ticket Subject: Solubility Optimization & Formulation Troubleshooting Status: Open | Priority: High Agent: Senior Application Scientist[1]

Diagnostic: Why is my solution precipitating?

Before modifying your protocol, use this diagnostic tree to identify the root cause of your solubility failure. Most issues with 6-Methylisoquinolin-5-amine arise from the mismatch between its pKa and the pH of your dilution buffer.[1]

Figure 1: Diagnostic decision tree for identifying solubility failures based on solvent system and pH conditions.

Technical Deep Dive: The "Isoquinoline Cliff"

To successfully formulate 6-Methylisoquinolin-5-amine, you must understand its physicochemical behavior.[1]

-

The Molecule: The compound consists of an isoquinoline core (lipophilic) with an amine group (polar but weak base) and a methyl group (lipophilic).[1]

-

The pKa Trap: The ring nitrogen of isoquinoline has a pKa of approximately 5.4 .[1][2]

-

At pH < 5.0: The nitrogen is protonated (

), making the molecule cationic and water-soluble.[1] -

At pH > 6.0 (e.g., PBS, Cell Media): The nitrogen deprotonates to its neutral free-base form.[1] The lipophilic methyl group and aromatic rings dominate, causing the molecule to "crash out" of solution immediately.[1]

-

Key Insight: You cannot simply dilute a DMSO stock into PBS.[1] You must manage the transition across this pKa boundary.[1]

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use this for long-term storage.[1]

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous) | Critical: DMSO is hygroscopic.[1][3] Water uptake causes gradual precipitation.[1] Use a fresh bottle or molecular sieves. |

| Concentration | 10 mM - 50 mM | Higher concentrations (100 mM) may require mild warming (37°C) and sonication. |

| Storage | -20°C or -80°C | Store in aliquots to avoid freeze-thaw cycles which introduce moisture.[1] |

| Visual Check | Clear, amber/yellow | If cloudy upon thawing, sonicate at 40°C for 5 minutes.[1] |

Protocol B: The "Acid Spike" Dilution (For Aqueous Assays)

Use this to prevent precipitation when moving from DMSO to Water.

Concept: This method creates a local acidic environment to disperse the compound before it encounters the bulk neutral buffer, or maintains the compound in a salt form.[1]

-

Prepare 100x Stock: Dissolve compound in DMSO to 10 mM.

-

Prepare Intermediate Dilution (Optional but Recommended): Dilute 1:10 into 0.1 M Acetic Acid or 0.01 M HCl .

-

Result: The compound is instantly protonated (Salt form) and remains soluble.[1]

-

-

Final Dilution: Pipette the acidified intermediate into your final buffer (PBS/Media) with rapid vortexing.

-

Note: Ensure the final volume of acid does not drop the bulk pH of your cell media below physiological tolerance (usually < 1% v/v acid is tolerated if media is buffered with HEPES).[1]

-

Protocol C: In Vivo Vehicle (Formulation for IP/PO)

For animal studies where high solubility is required.[1]

Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

Figure 2: Step-by-step formulation workflow for complex in vivo vehicles.

Frequently Asked Questions (FAQ)

Q: My compound dissolved in DMSO, but when I added it to cell culture media, it turned into a milky suspension. Is the experiment ruined? A: Yes. The "milky" appearance indicates the formation of micro-crystals or amorphous aggregates.[1] The cells will not absorb the drug predictably, and the crystals may cause physical toxicity (lysing cells).[1]

-

Fix: Repeat the experiment using Protocol B . Alternatively, lower the final concentration. If you are at >50 µM, you are likely exceeding the solubility limit in neutral media.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable solvent, but it evaporates faster, which can change the concentration of your stock over time.[1] DMSO is preferred for stability.[1] If using ethanol, ensure the tube is sealed tightly with Parafilm.[1]

Q: I see a "brown oil" at the bottom of my tube after centrifugation. What is this? A: This is "oiling out."[1] It happens when the compound is lipophilic enough to separate from water but doesn't crystallize immediately.[1] It creates a super-concentrated liquid phase of the drug.[1]

-

Fix: This indicates your solvent system is too polar.[1] Increase the percentage of PEG400 or Cyclodextrin (e.g., Captisol® or HP-β-CD) to encapsulate the hydrophobic molecule .

Q: Is the amine group at position 5 reactive? A: Primary aromatic amines can be prone to oxidation (turning the solution dark brown/black over time).[1]

-